molecular formula C18H21N7O B12245593 4-cyclopropyl-1-methyl-3-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12245593
M. Wt: 351.4 g/mol
InChI Key: CGUNBLFDWVOFFE-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrido[2,3-d]pyrimidine moiety, and a 1,2,4-triazole ring. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-3-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions One common method involves the condensation of pyrido[2,3-d]pyrimidine derivatives with piperidine intermediates, followed by cyclization to form the triazole ring The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-methyl-3-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrido[2,3-d]pyrimidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-cyclopropyl-1-methyl-3-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs to treat various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-3-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-1-methyl-3-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Pyrido[2,3-d]pyrimidine derivatives
  • 1,2,4-triazole derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features. The presence of the cyclopropyl group, the pyrido[2,3-d]pyrimidine moiety, and the 1,2,4-triazole ring contribute to its distinct chemical reactivity and potential biological activity. This combination of features is not commonly found in other compounds, making it a valuable molecule for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C18H21N7O/c1-23-18(26)25(13-4-5-13)16(22-23)12-6-9-24(10-7-12)17-14-3-2-8-19-15(14)20-11-21-17/h2-3,8,11-13H,4-7,9-10H2,1H3

InChI Key

CGUNBLFDWVOFFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C5CC5

Origin of Product

United States

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